Dimethyl 5-hydroxyisophthalate
Overview
Description
Synthesis Analysis
The synthesis of Dimethyl 5-hydroxyisophthalate involves specific reaction conditions and processes. A notable synthesis pathway includes esterification with methanol, followed by reaction with methyl 2-chloropropionate to form dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate with a yield of 60%. The optical activity of the compound indicates an SN1 reaction mechanism (Pen, 2014).
Molecular Structure Analysis
The molecular structure of Dimethyl 5-hydroxyisophthalate-based compounds has been extensively studied. For instance, the crystal structure of dimethyl 5-(acridin-9-yloxy)isophthalate - methanol (1:1) shows a triclinic arrangement, highlighting the compound's complex structural features (Jiménez, González, & Caballero, 2009).
Chemical Reactions and Properties
Dimethyl 5-hydroxyisophthalate undergoes various chemical reactions, leading to the synthesis of metallophthalocyanines with substituted Zinc, Cobalt, Copper, and Nickel, exhibiting significant antioxidant and antibacterial activities (Ağirtaş, Karatas, & Özdemir, 2015).
Physical Properties Analysis
The physical properties of polymers based on Dimethyl 5-hydroxyisophthalate, such as those involving hyperbranched polyesters, reveal unusual molecular weight growth characteristics, low intrinsic viscosities, and significant solubility in common organic solvents (Parker & Feast, 2001).
Chemical Properties Analysis
The chemical properties of Dimethyl 5-hydroxyisophthalate derivatives, particularly those involved in coordination polymers, highlight the influence of substituents on the synthesis, structure, and magnetic properties of these compounds. For example, coordination polymers incorporating dipyridyl co-ligands with 5-methoxyisophthalate show varied structural frameworks and magnetic interactions (Ma et al., 2010).
Scientific Research Applications
Polymer Synthesis and Biocatalysis :
- Used in the biocatalytic synthesis of polyethylene glycol-based aromatic polyesters, offering a "green" approach to polymer chemistry. The method allows for the creation of a wide array of functionalized amphiphilic copolymers (Kumar et al., 2004).
- Employed in the chemo-enzymatic synthesis of novel functionalized amphiphilic polymers, highlighting its role in producing structurally controlled polymers that would be challenging to obtain otherwise (Kumar et al., 2002).
Electrochemistry and Spectroelectrochemistry :
- Investigated in the synthesis and electrochemical properties of cobalt(II), manganese(III), and μ-oxo-dimer Fe(III) phthalocyanines. These compounds, synthesized using dimethyl 5-hydroxyisophthalate, showed unique electron transfer properties (Köksoy et al., 2015).
Synthesis of Derivatives and Functional Compounds :
- Utilized in the creation of various derivatives, such as dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, which demonstrated a specific reaction mechanism (Pen, 2014).
- Used in the synthesis of 5-substituted derivatives of isophthalic acid for developing non-polymeric amphiphilic coatings for metal oxide nanoparticles (Nilov et al., 2014).
Gas Adsorption and Metal-Organic Frameworks (MOFs) :
- Found effective in enhancing CO2 uptake in Zn(II) metal-organic frameworks due to the presence of hydroxyl groups, demonstrating its potential in gas storage and separation technologies (Ling et al., 2012).
Gold(I) Chemistry and Complex Formation :
- Explored as a ligand in gold(I) chemistry to form model complexes, indicating its utility in the study of macrocyclic gold compounds (Wiedemann et al., 2009).
Membrane Technology and CO2 Separation :
- Demonstrated a significant impact on CO2 transport in polymer composite membranes, improving membrane separation performance for CO2 over N2, which is crucial in gas separation processes (Yoon & Kang, 2018).
Fluorogenic Substrates for Proteinases :
- Used in the synthesis of amino acid and peptide derivatives that serve as substrates for proteinases, providing tools for enzyme detection and quantitative assay (Baggett et al., 1985).
Safety And Hazards
properties
IUPAC Name |
dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065329 | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-hydroxyisophthalate | |
CAS RN |
13036-02-7 | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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